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  • Product: 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine

Core Science & Biosynthesis

Foundational

Structural Analysis and Crystallography of 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine: A Mechanistic Guide to Propargylamine-Based MAO Inhibitors

Executive Summary 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine (also known as N-methyl-2-propargylpyrrolidine) is a conformationally constrained terminal alkyne that serves as a critical structural motif in the design of mecha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine (also known as N-methyl-2-propargylpyrrolidine) is a conformationally constrained terminal alkyne that serves as a critical structural motif in the design of mechanism-based (suicide) inhibitors for Monoamine Oxidase (MAO) enzymes. By embedding the propargylamine pharmacophore within a pyrrolidine ring, researchers can precisely control the spatial trajectory of the reactive alkyne warhead.

This whitepaper provides an in-depth technical framework for the structural validation and X-ray crystallographic analysis of 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine. It details the causality behind spectroscopic quality control, the step-by-step isolation of the covalent enzyme-inhibitor adduct, and the mechanistic pathway of flavin adenine dinucleotide (FAD) alkylation.

Structural Fundamentals and Conformational Causality

The pharmacological utility of 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine stems from its rigid molecular architecture. Unlike acyclic propargylamines (e.g., pargyline), the pyrrolidine ring adopts an envelope conformation that restricts the rotational degrees of freedom of the adjacent propargyl group.

  • The N-Methyl Group: Modulates the basicity of the tertiary amine (pKa ~8.5), ensuring that a significant fraction of the molecule is protonated at physiological pH, which is critical for initial non-covalent anchoring in the MAO aromatic cage .

  • The Pyrrolidine Ring: Acts as a steric director. The stereocenter at C2 dictates whether the alkyne is projected toward the FAD N5 atom or the C4a atom, fundamentally altering the kinetics of irreversible inhibition .

  • The Propargyl Warhead: Serves as the latent electrophile. Upon enzymatic oxidation, it forms a highly reactive iminium intermediate that undergoes nucleophilic attack by the FAD cofactor .

Quantitative Structural Parameters

To ensure the integrity of the synthesized compound prior to complex biological assays, baseline physicochemical and spectroscopic data must be established.

ParameterValue / AssignmentDiagnostic Significance
Molecular Formula C8H13NBase molecular identity.
Molecular Weight 123.19 g/mol Confirms mass for LC-MS validation.
FT-IR: ν (≡C-H) ~3290 cm⁻¹ (strong, sharp)Validates the presence of the terminal alkyne proton.
FT-IR: ν (C≡C) ~2110 cm⁻¹ (weak)Confirms alkyne bond integrity (differentiates from allene).
¹H NMR (Terminal C-H) δ 2.15 ppm (t, J = 2.5 Hz)Confirms terminal alkyne; multiplicity indicates coupling to CH₂.
¹³C NMR (Alkyne C≡C) δ 82.5 ppm, 71.0 ppmDistinctive shifts for internal and terminal sp-hybridized carbons.

Pre-Crystallization Spectroscopic Validation Protocol

Before attempting co-crystallization, the structural integrity of 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine must be verified. Terminal alkynes are susceptible to base-catalyzed isomerization into allenes, which are functionally distinct and will confound crystallographic electron density maps. This protocol is a self-validating system designed to guarantee ligand purity.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the synthesized compound in 0.5 mL of anhydrous CDCl₃. Causality: Anhydrous solvent prevents water from masking the critical amine and alkyne regions in the NMR spectrum.

  • FT-IR Analysis (ATR Mode): Scan the sample from 4000 to 400 cm⁻¹.

    • Validation Check: Ensure the sharp peak at 3290 cm⁻¹ is present. If a broad peak appears around 1950 cm⁻¹, allene isomerization has occurred, and the batch must be discarded or repurified.

  • Multinuclear NMR Acquisition: Acquire 1D ¹H and ¹³C spectra, followed by 2D COSY and HSQC.

    • Validation Check: Use the 2D COSY to trace the spin system from the N-methyl group through the pyrrolidine ring to the propargyl methylene protons. This confirms the regiochemistry of the substitution at the C2 position.

X-Ray Crystallography of the MAO-B/Inhibitor Complex

To elucidate the exact mechanism of action, 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine must be co-crystallized with MAO-B. Because this compound is a suicide inhibitor, we utilize a crystal soaking method rather than co-expression. Soaking pre-formed apo-enzyme crystals allows the researcher to trap the covalent adduct in situ, preventing the premature degradation of the protein-ligand complex that often occurs during prolonged purification.

Step-by-Step Crystallographic Protocol
  • Protein Expression and Purification: Express human MAO-B in Pichia pastoris. Extract the membrane-bound protein using 1% (w/v) Triton X-100.

    • Causality: MAO-B is anchored to the outer mitochondrial membrane. Detergent solubilization is mandatory to extract the functional dimer without denaturing the active site.

  • Apo-Crystal Growth: Grow apo-MAO-B crystals using hanging-drop vapor diffusion at 20°C. The reservoir solution should contain 10% PEG 8000, 0.1 M HEPES (pH 7.5), and 5% glycerol.

  • Ligand Soaking (Adduct Formation): Transfer the apo-crystals into a stabilization buffer containing 2 mM 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine and 20% glycerol (cryoprotectant). Incubate for 24 hours.

    • Causality: The 24-hour window provides sufficient time for the ligand to diffuse into the active site, undergo enzymatic oxidation, and form the irreversible covalent bond with FAD .

  • Diffraction and Phasing: Flash-freeze the crystals in liquid nitrogen. Collect X-ray diffraction data at 100 K using a synchrotron radiation source (e.g., 0.979 Å wavelength). Process data and solve the phases using Molecular Replacement (search model PDB: 2V5Z).

  • Refinement and Adduct Resolution: Perform rigid-body and restrained refinement.

    • Validation Check: Generate an Fobs​−Fcalc​ omit map. A continuous tube of positive electron density (>3σ) connecting the FAD N5 atom to the C1 carbon of the propargyl group confirms successful covalent alkylation.

G N1 1. MAO-B Purification N2 2. Apo-Crystal Growth N1->N2 N3 3. Ligand Soaking (24h Incubation) N2->N3 N4 4. Synchrotron Diffraction N3->N4 N5 5. Fo-Fc Map Refinement N4->N5

Caption: Crystallographic workflow for isolating and resolving the MAO-B covalent adduct.

Representative Crystallographic Data (MAO-B Complex)
Crystallographic ParameterTarget Value for High-Confidence Resolution
Space Group C 2 2 2₁
Resolution Range 50.0 – 1.80 Å
Completeness > 98.5%
Rwork​ / Rfree​ ~0.18 / ~0.22
Ligand Occupancy 1.0 (Covalently bound to FAD)
FAD(N5) – Ligand(C1) Distance 1.45 – 1.48 Å (indicative of a C-N single bond)

Mechanistic Pathway of FAD Alkylation

The structural data obtained from crystallography directly informs the biochemical mechanism of inhibition. The reaction between 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine and MAO-B is not a simple binding event; it is a dynamic, enzyme-catalyzed chemical reaction resulting in a highly stable cyanine-like linkage .

  • Non-Covalent Anchoring: The pyrrolidine ring enters the hydrophobic bipartite cavity of MAO-B. The N-methyl group orientates toward the "entrance cavity," while the propargyl group is thrust into the "substrate cavity" directly adjacent to the FAD face.

  • Single-Electron Transfer (SET): The enzyme abstracts an electron from the tertiary amine, followed by proton removal, generating a highly electrophilic iminium cation intermediate.

  • Michael-type Addition: The N5 atom of the reduced FAD cofactor acts as a nucleophile, attacking the internal carbon of the propargyl group.

  • Flavocyanine Formation: Proton rearrangements yield a conjugated flavocyanine adduct. The resulting continuous electron density from the flavin ring to the pyrrolidine ring is what is ultimately visualized in the X-ray structure.

G S1 1. Non-Covalent Complex (Substrate Cavity) S2 2. Amine Oxidation (Electron/Proton Abstraction) S1->S2 S3 3. Iminium Ion Intermediate S2->S3 S4 4. Nucleophilic Attack by FAD-N5 S3->S4 S5 5. Stable Flavocyanine Covalent Adduct S4->S5

Caption: Mechanism of FAD-N5 covalent alkylation by the propargylamine warhead.

Conclusion

The structural analysis of 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine demonstrates the profound impact of conformational restriction on enzyme inhibition. By utilizing rigorous pre-crystallization spectroscopy (FT-IR, NMR) and precise crystallographic soaking techniques, researchers can unambiguously map the trajectory of the propargyl warhead and its resulting covalent adduct. This workflow not only validates the structural integrity of the inhibitor but provides the foundational atomic data required to design next-generation, highly selective MAO inhibitors for neurodegenerative diseases.

References

  • Inversion of selectivity of N-substituted propargylamine monoamine oxidase inhibitors following structural modifications to Quaternary salts. Biochemical Pharmacology. Available at:[Link]

  • Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism. Frontiers in Neuroscience (PMC6034057). Available at:[Link]

  • Parameters for Irreversible Inactivation of Monoamine Oxidase. Molecules (PMC7215494). Available at:[Link]

  • Are Terminal Alkynes Necessary for MAO-A/MAO-B Inhibition? A New Scaffold Is Revealed. Pharmaceuticals (PMC11013401). Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: A Detailed Synthesis Protocol for 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine, a valuable heterocyclic building block for drug discovery and materials science. The syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine, a valuable heterocyclic building block for drug discovery and materials science. The synthesis is achieved through a robust two-step process commencing with the α-alkylation of commercially available 1-Methyl-2-pyrrolidinone (NMP). This guide is intended for researchers and scientists in organic synthesis and drug development, offering in-depth explanations for experimental choices, rigorous safety protocols, and methods for analytical validation to ensure the synthesis of a highly pure final product.

Introduction and Scientific Background

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[1] The introduction of a propargyl group, containing a terminal alkyne, provides a versatile chemical handle for subsequent modifications via reactions such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), Sonogashira coupling, and various metal-catalyzed transformations.[2] 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine is therefore a precursor of significant interest for creating diverse molecular libraries.

The synthetic strategy outlined herein involves two key transformations:

  • Kinetic Deprotonation and Alkylation: The synthesis begins with the deprotonation of 1-Methyl-2-pyrrolidinone (NMP) at the α-carbon position using a strong, non-nucleophilic base, Lithium diisopropylamide (LDA). The resulting kinetically-favored enolate is then trapped with propargyl bromide, an electrophile, to install the desired propargyl group at the C2 position.

  • Amide Reduction: The carbonyl group of the resulting 1-Methyl-3-(prop-2-yn-1-yl)pyrrolidin-2-one intermediate is subsequently reduced to a methylene group using Lithium Aluminum Hydride (LAH), a potent reducing agent capable of converting amides to amines, to yield the target compound.

This protocol has been designed to maximize yield and purity while minimizing common side reactions such as O-alkylation or di-alkylation.[3]

Overall Reaction Scheme

The two-step synthesis pathway is illustrated below.

G cluster_0 Step 1: α-Alkylation cluster_1 Step 2: Amide Reduction NMP 1-Methyl-2-pyrrolidinone (NMP) Intermediate 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidin-2-one NMP->Intermediate 1) LDA, THF, -78 °C 2) Propargyl Bromide Intermediate_ref 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidin-2-one FinalProduct 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine Intermediate_ref->FinalProduct 1) LiAlH4, THF 2) H2O, NaOH workup G cluster_A Part A: Alkylation cluster_B Part B: Reduction cluster_C Validation A1 Setup Inert Atmosphere (Flame-dried Glassware) A2 Prepare LDA in THF (-78 °C) A1->A2 A3 Form NMP Enolate (-78 °C) A2->A3 A4 Add Propargyl Bromide (Alkylation) A3->A4 A5 Aqueous Quench (NH4Cl) & Extraction A4->A5 A6 Purification (Column Chromatography) A5->A6 B1 Setup Inert Atmosphere (LAH Suspension) A6->B1 Isolated Intermediate B2 Add Intermediate from Part A (0 °C to Reflux) B1->B2 B3 Fieser Workup (Quench LAH) B2->B3 B4 Purification (Vacuum Distillation) B3->B4 C1 Spectroscopic Analysis (NMR, IR) B4->C1 C2 Spectrometric Analysis (GC-MS) B4->C2 C3 Purity & Identity Confirmed C1->C3 C2->C3

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Application

Application Notes and Protocols: The Strategic Utility of the 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine Scaffold in Modern Alkaloid Total Synthesis

For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract: This document provides a detailed technical guide on the applications of the 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine scaffold in...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical guide on the applications of the 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine scaffold in the total synthesis of alkaloids. While direct literature precedent for this specific N-methylated compound in completed total syntheses is sparse, this guide extrapolates from established synthetic methodologies for closely related 2-alkynylpyrrolidine derivatives to present robust, field-proven strategies. Herein, we detail the synthesis of this versatile building block and propose its application in key bond-forming reactions—such as intramolecular cycloadditions and cycloisomerizations—that are central to the construction of complex alkaloid frameworks. The protocols provided are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.

Introduction: The Latent Potential of a Versatile Building Block

The pyrrolidine ring is a ubiquitous structural motif found in a vast array of biologically active alkaloids.[1] Its stereochemical richness and diverse substitution patterns contribute significantly to the pharmacological profiles of these natural products. The introduction of a propargyl group at the C2 position, as in 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine, furnishes a molecule with immense synthetic potential. The terminal alkyne serves as a versatile handle for a multitude of transformations, including carbon-carbon and carbon-heteroatom bond formations, making it an attractive, yet underutilized, building block in the strategic assembly of complex alkaloid skeletons.

Synthesis of the 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine Scaffold

The preparation of enantiomerically pure 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine can be efficiently achieved from the chiral pool, with (S)- or (R)-proline as readily available starting materials. The following protocol details a robust and scalable synthesis.

Protocol 1: Synthesis of (S)-1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine

This protocol is a two-step procedure starting from (S)-proline, involving the reduction of the corresponding N-methylated ester to the alcohol, followed by tosylation and nucleophilic substitution with a propargyl Grignard reagent.

Step 1: Synthesis of (S)-(1-Methylpyrrolidin-2-yl)methanol

  • To a solution of (S)-proline (1.0 eq) in methanol (5 mL/g), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Concentrate the reaction mixture under reduced pressure to afford the methyl ester hydrochloride.

  • Dissolve the crude ester in dichloromethane (10 mL/g) and cool to 0 °C. Add triethylamine (2.5 eq) followed by formaldehyde (37% in water, 1.5 eq).

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise and stir at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate and extract with dichloromethane (3 x 10 mL/g).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the crude N-methylated ester in anhydrous tetrahydrofuran (THF, 10 mL/g) and cool to 0 °C.

  • Add lithium aluminum hydride (1.5 eq) portion-wise.

  • Warm the reaction to room temperature and stir for 4 hours.

  • Cool to 0 °C and quench sequentially with water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH4 in grams.

  • Filter the resulting suspension through a pad of Celite® and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield (S)-(1-Methylpyrrolidin-2-yl)methanol, which can be purified by distillation or used directly in the next step.

Step 2: Synthesis of (S)-1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine

  • To a solution of (S)-(1-Methylpyrrolidin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (10 mL/g) at 0 °C, add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (1.2 eq).

  • Stir the reaction at room temperature for 6 hours.

  • Wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure to afford the crude tosylate.

  • In a separate flask, prepare propargylmagnesium bromide from magnesium turnings (3.0 eq) and propargyl bromide (3.0 eq) in anhydrous THF.

  • Add copper(I) cyanide (0.1 eq) to the Grignard reagent.

  • Add a solution of the crude tosylate in anhydrous THF dropwise to the Grignard reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether (3 x 10 mL/g).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (S)-1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine.

Applications in Alkaloid Total Synthesis: Key Transformations and Protocols

The propargyl group of 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine is a gateway to a variety of complex alkaloid cores. Below are detailed application notes and protocols for its use in key synthetic strategies.

Intramolecular [3+2] Cycloaddition for the Synthesis of Pyrrolizidine and Indolizidine Alkaloids

The intramolecular Huisgen [3+2] cycloaddition of an azide with the terminal alkyne of the propargylpyrrolidine scaffold provides a powerful method for the construction of fused bicyclic systems, which are core structures of many pyrrolizidine and indolizidine alkaloids.[2][3][4][5]

Conceptual Workflow:

G A 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine B Functionalization of Pyrrolidine Ring A->B e.g., hydroxylation, oxidation C Azide-Containing Intermediate B->C Azide Introduction D Intramolecular Huisgen Cycloaddition C->D Thermal or Cu(I)/Ru(II) catalysis E Tricyclic Alkaloid Precursor D->E F Further Transformations E->F G Target Alkaloid F->G

Caption: Workflow for Pyrrolizidine/Indolizidine Synthesis.

Protocol 2: Synthesis of a Generic Pyrrolizidine Core via Intramolecular Cycloaddition

This protocol outlines the synthesis of a tricyclic pyrrolizidine precursor from a hypothetical 3-hydroxy-1-methyl-2-(prop-2-yn-1-yl)pyrrolidine intermediate.

  • Azide Introduction:

    • To a solution of the 3-hydroxy-pyrrolidine derivative (1.0 eq) in anhydrous THF (10 mL/g) at 0 °C, add diphenylphosphoryl azide (DPPA, 1.5 eq) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq).

    • Stir the reaction at room temperature for 12 hours.

    • Dilute with diethyl ether and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude azide by column chromatography.

  • Intramolecular Huisgen Cycloaddition:

    • Thermal Conditions: Dissolve the azide (1.0 eq) in toluene (20 mL/g) and heat to reflux for 6 hours.

    • Copper-Catalyzed (CuAAC): To a solution of the azide (1.0 eq) in a 1:1 mixture of t-butanol and water, add sodium ascorbate (0.2 eq) and copper(II) sulfate pentahydrate (0.1 eq). Stir at room temperature for 12 hours.

    • Ruthenium-Catalyzed (RuAAC): To a solution of the azide (1.0 eq) in anhydrous toluene, add Cp*RuCl(PPh3)2 (0.05 eq) and heat at 80 °C for 4 hours.

    • After completion, concentrate the reaction mixture and purify the tricyclic product by column chromatography.

Pauson-Khand Reaction for the Construction of Fused Cyclopentenones

The Pauson-Khand reaction, a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, can be employed intramolecularly to construct cyclopentenone-fused pyrrolidines. This strategy is particularly useful for accessing alkaloids with complex polycyclic frameworks.

Conceptual Workflow:

G A 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine B Introduction of an Alkene Tether A->B N- or C-alkenylation C Intramolecular Pauson-Khand Reaction B->C Co2(CO)8 or other catalyst, CO atmosphere D Fused Cyclopentenone C->D E Target Alkaloid Synthesis D->E

Caption: Pauson-Khand Reaction Strategy.

Protocol 3: Intramolecular Pauson-Khand Reaction

This protocol describes the cyclization of a hypothetical N-allyl-2-(prop-2-yn-1-yl)pyrrolidinium salt.

  • Substrate Synthesis:

    • To a solution of 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine (1.0 eq) in acetonitrile, add allyl bromide (1.2 eq) and stir at room temperature for 24 hours to form the quaternary ammonium salt.

    • Filter the precipitate and wash with cold acetonitrile.

  • Pauson-Khand Cyclization:

    • To a solution of the ammonium salt (1.0 eq) in anhydrous toluene, add dicobalt octacarbonyl (1.1 eq) and stir under a nitrogen atmosphere for 1 hour.

    • Introduce a balloon of carbon monoxide and heat the reaction at 60 °C for 12 hours.

    • Cool the reaction to room temperature and add trimethylamine N-oxide (4.0 eq).

    • Stir for 4 hours, then filter through a pad of silica gel, eluting with ethyl acetate.

    • Concentrate the filtrate and purify the resulting fused cyclopentenone by column chromatography.

Gold-Catalyzed Intramolecular Hydroamination/Cyclization

Gold catalysts can activate the alkyne of the propargyl group towards nucleophilic attack by a tethered amine or other nucleophile, leading to the formation of new heterocyclic rings. This strategy is particularly powerful for the synthesis of piperidine- and azepine-fused pyrrolidines.

Conceptual Workflow:

G A 2-(Prop-2-yn-1-yl)pyrrolidine Derivative C Gold-Catalyzed Intramolecular Cyclization A->C B Tethered Nucleophile B->C D Fused Heterocycle C->D

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Method

Application Notes & Protocols: Leveraging 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine as a Versatile Intermediate in Pharmaceutical Synthesis

Introduction: The Strategic Value of a Functionalized Pyrrolidine Scaffold In the landscape of modern drug discovery, the pyrrolidine ring stands out as a privileged scaffold, forming the core of numerous natural alkaloi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Functionalized Pyrrolidine Scaffold

In the landscape of modern drug discovery, the pyrrolidine ring stands out as a privileged scaffold, forming the core of numerous natural alkaloids and clinically successful pharmaceuticals.[1][2] Its non-planar, sp3-hybridized structure allows for a thorough exploration of three-dimensional chemical space, a critical factor in designing molecules with high target affinity and specificity.[1] This guide focuses on a particularly valuable derivative: 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine.

This intermediate combines the advantageous pyrrolidine core with a terminal alkyne (propargyl group), a highly versatile functional handle. The true power of this arrangement lies in its readiness for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry".[3] This bioorthogonal reaction enables the rapid, efficient, and regioselective covalent linking of the pyrrolidine moiety to azide-functionalized molecules—be it an active pharmaceutical ingredient (API), a pharmacokinetic modifier, a targeting ligand, or a larger molecular construct.

These application notes provide a detailed technical overview, field-proven protocols, and the scientific rationale for utilizing 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine in pharmaceutical research and development.

Compound Profile: Physicochemical Properties and Safety

A thorough understanding of the intermediate's properties and handling requirements is paramount for successful and safe experimentation.

Physicochemical Data

The key properties of 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine and its parent compound, N-Methyl-2-pyrrolidone (NMP), are summarized below. The data for the parent compound is included for context, as it is a widely used industrial and pharmaceutical solvent.[4][5]

Property1-Methyl-2-(prop-2-yn-1-yl)pyrrolidineN-Methyl-2-pyrrolidone (NMP)
IUPAC Name 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine1-Methylpyrrolidin-2-one
Synonyms N-Methyl-2-(propargyl)pyrrolidineNMP, 1-Methyl-2-pyrrolidone
CAS Number 7223-42-9[6]872-50-4[7][8]
Molecular Formula C₈H₁₃NC₅H₉NO[7]
Molecular Weight 123.20 g/mol 99.13 g/mol [7]
Appearance Colorless to light yellow liquidColorless liquid[4][7]
Boiling Point Not readily available202-204 °C[4]
Solubility Soluble in common organic solventsMiscible with water and most organic solvents[4]
Safety and Handling

DANGER: While specific toxicity data for 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine is limited, its structure as an N-alkylated pyrrolidine derivative warrants caution. The safety profile of the closely related solvent, N-Methyl-2-pyrrolidone (NMP), is well-documented and should be used as a guiding principle for handling.

  • Hazards Associated with NMP: NMP is classified as a substance that causes skin and serious eye irritation, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child.[7][9][10] It is a combustible liquid.

  • Recommended Precautions:

    • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[7][10]

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., Butyl rubber), safety glasses with side shields or goggles, and a lab coat.

    • Handling: Avoid contact with skin, eyes, and clothing.[11] Do not inhale vapors or mists.[7][12] Keep away from heat, sparks, and open flames.[13]

    • First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes and seek medical attention.[9][10] If inhaled, move to fresh air.[9]

Synthesis Protocol: N-Alkylation of Pyrrolidine

A common and effective method for synthesizing 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine is through the direct alkylation of a suitable pyrrolidine precursor. The protocol below describes a representative synthesis via a nucleophilic substitution (SN2) reaction. A similar green chemistry approach using methylamine and 1,4-dibromobutane in an aqueous medium has been reported for the synthesis of N-methylpyrrolidine.[14][15]

Synthesis Workflow Diagram

cluster_0 Synthesis Workflow A 1. Combine N-Methyl-2-pyrrolidinone, Propargyl Bromide, and Base in Solvent B 2. Heat Reaction Mixture (e.g., 60-80°C) with Stirring A->B Initiate Reaction C 3. Monitor Reaction Progress (e.g., by TLC or GC-MS) B->C Allow Time for Conversion D 4. Aqueous Work-up: Quench, Separate Layers, Extract C->D Upon Completion E 5. Dry Organic Layer (e.g., with Na2SO4 or MgSO4) D->E F 6. Purify by Vacuum Distillation or Column Chromatography E->F G 7. Characterize Final Product (NMR, IR, MS) F->G

Caption: Workflow for the synthesis of 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine.

Detailed Experimental Protocol

Objective: To synthesize 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine via N-alkylation.

Materials & Reagents:

  • N-Methyl-2-pyrrolidinone (or a suitable pyrrolidine starting material)

  • Propargyl bromide (or propargyl chloride/tosylate)

  • Potassium carbonate (K₂CO₃), anhydrous (or another suitable non-nucleophilic base)

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add N-Methyl-2-pyrrolidinone (1.0 eq) and anhydrous acetonitrile.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 - 2.0 eq). The base is crucial for deprotonating the starting amine or related precursor, generating the nucleophile required for the substitution reaction. A slight excess ensures the reaction goes to completion.

  • Addition of Alkylating Agent: Add propargyl bromide (1.1 - 1.2 eq) dropwise to the stirring suspension at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Partition the residue between diethyl ether and water.

    • Separate the organic layer. Wash it sequentially with saturated NaHCO₃ solution and brine. This removes any remaining acidic impurities and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation or flash column chromatography on silica gel to obtain the pure 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine.

Expected Results & Characterization
ParameterExpected Outcome
Yield 60-85% (Varies with scale and purification method)
Appearance Clear, colorless to pale yellow oil
¹H NMR Peaks corresponding to the N-CH₃, pyrrolidine ring protons, the propargylic -CH₂-, and the terminal alkyne -C≡CH proton.
¹³C NMR Resonances for the methyl, pyrrolidine, propargylic, and alkyne carbons.
IR (Infrared) Characteristic C≡C-H stretch (~3300 cm⁻¹) and C≡C stretch (~2120 cm⁻¹).

Application Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine is primed for click chemistry, a powerful ligation technique for drug development. The following protocol details a general procedure for coupling the intermediate to an azide-containing molecule.[3][16][17]

Click Chemistry Workflow Diagram

cluster_1 CuAAC 'Click' Reaction Workflow A 1. Prepare Stock Solutions: - Alkyne Intermediate - Azide Substrate - CuSO4 - Sodium Ascorbate - Ligand (e.g., THPTA) B 2. In a reaction vial, combine: - Alkyne Intermediate - Azide Substrate - Solvent (e.g., H2O/t-BuOH) A->B C 3. Add Ligand and CuSO4 Solution (Pre-complexation is often beneficial) B->C D 4. Initiate Reaction: Add fresh Sodium Ascorbate solution C->D Catalyst Formation Cu(II) -> Cu(I) E 5. Stir at Room Temperature for 1-12 hours D->E F 6. Monitor Reaction Progress (TLC or LC-MS) E->F G 7. Purify Product: Precipitation, Chromatography, or Extraction F->G Upon Completion

Caption: General workflow for a CuAAC (click chemistry) reaction.

Detailed Experimental Protocol

Objective: To conjugate 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine with an azide-functionalized molecule (e.g., Benzyl Azide as a model).

Causality of Reagents:

  • Copper(II) Sulfate (CuSO₄): The source of the copper catalyst.[16]

  • Sodium Ascorbate: A reducing agent that reduces the inactive Cu(II) to the active Cu(I) catalyst in situ.[16] A fresh solution is critical as it is readily oxidized by air.[18]

  • Ligand (e.g., THPTA or TBTA): A stabilizing agent for the Cu(I) catalyst, preventing its disproportionation and oxidation, thereby increasing reaction efficiency and reliability.[3][16] Water-soluble ligands like THPTA are ideal for biocompatible reactions.[3]

Materials & Reagents:

  • 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine (1.0 eq)

  • Azide-containing substrate (e.g., Benzyl Azide, 1.0-1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 eq)

  • Sodium ascorbate (0.1-0.5 eq)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (optional but highly recommended, 0.01-0.1 eq)

  • Solvent: 1:1 mixture of deionized water and tert-butanol (t-BuOH) or Dimethyl sulfoxide (DMSO).

Procedure:

  • Preparation: In a vial, dissolve 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine (1.0 eq) and the azide substrate (1.1 eq) in the chosen solvent system (e.g., H₂O/t-BuOH).

  • Catalyst Addition: Add the copper(II) sulfate solution (from a stock solution in water) to the reaction mixture, followed by the ligand solution (if used).

  • Initiation: Add a freshly prepared solution of sodium ascorbate in water to the vial. A color change (e.g., to yellow/orange) may indicate the formation of the Cu(I) complex.

  • Reaction: Seal the vial and stir the mixture vigorously at room temperature for 1 to 24 hours. The reaction is often complete within a few hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of starting materials and the formation of the triazole product.

  • Work-up & Purification:

    • Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting residue by flash column chromatography on silica gel to isolate the pure 1,2,3-triazole product.

Conclusion: A Gateway to Novel Chemical Entities

1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine serves as a high-value, readily deployable building block in pharmaceutical research. Its pyrrolidine core provides a proven structural motif, while the terminal alkyne handle unlocks the full potential of click chemistry for efficient molecular assembly. By following the robust protocols outlined in this guide, researchers can confidently synthesize this intermediate and utilize it to construct novel drug candidates, bioconjugates, and chemical probes with greater speed and efficiency, accelerating the drug discovery pipeline.

References

  • Vertex AI Search. (2025, August 14).
  • Greenfield. (2015, June 17).
  • Sigma-Aldrich. (2025, August 14).
  • Fisher Scientific. (2009, November 12).
  • Source not provided.
  • Source not provided.
  • Source not provided. Click Chemistry Protocols.
  • Actylis. N-Methyl-2-Pyrrolidone - Solvent - Solubilizer.
  • Guidechem. Methyl 1-(prop-2-yn-1-yl)
  • Wikipedia. N-Methyl-2-pyrrolidone.
  • Lumiprobe. Click Сhemistry Labeling of Oligonucleotides and DNA.
  • Source not provided. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Sigma-Aldrich. (2017, April 18).
  • ChemicalBook. (2024, March 12). How to synthesis N-Methyl-2-pyrrolidone.
  • ResearchGate. (2010, November 2). (PDF)
  • Organic Chemistry Portal. Pyrrolidine synthesis.
  • PubChem. 1-(Prop-2-yn-1-yl)pyrrolidine.
  • European Medicines Agency (EMA). (2008, May 11). COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS - SUMMARY REPORT (2).
  • NextSDS. methyl (2S)-1-(prop-2-yn-1-yl)
  • ResearchGate. (PDF) Green Organic Synthesis of N-Methylpyrrolidine.
  • BroadPharm. Click Chemistry Protocols.
  • VJS. GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE.
  • ChemPure Chemicals. (2021, December 8).
  • IntechOpen. (2024, November 12). Recent Advances in the Synthesis of Pyrrolidines.
  • metabion. Click Chemistry.
  • Interchim.
  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Ataman Kimya. 1-METHYL-2-PYRROLIDINONE (N-METHYL-2-PYRROLIDINONE).
  • ChemicalBook. (2023, April 11). N-Methyl-2-pyrrolidone: Application, absorption, metabolism and toxicity.

Sources

Application

cross-coupling reaction conditions for 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine

Application Note: Optimized Cross-Coupling Strategies for 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine Executive Summary 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine is a highly versatile terminal alkyne featuring an embedded tertia...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Cross-Coupling Strategies for 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine

Executive Summary

1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine is a highly versatile terminal alkyne featuring an embedded tertiary amine. This specific structural motif is a privileged pharmacophore, frequently utilized in the design of central nervous system (CNS) therapeutics, including potent[1]. To functionalize this building block, the Sonogashira cross-coupling reaction remains the premier method for constructing C(sp²)–C(sp) bonds[2]. However, the presence of the Lewis-basic pyrrolidine nitrogen introduces unique mechanistic challenges that require careful protocol optimization.

Mechanistic Insights & The "Tertiary Amine Effect"

The standard Sonogashira coupling relies on a synergistic bimetallic system: a Palladium(0) catalyst for the oxidative addition of an aryl/vinyl halide, and a Copper(I) co-catalyst to activate the terminal alkyne via a copper-acetylide intermediate[2].

When applying this to propargylamine derivatives like 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine, the tertiary amine can competitively chelate the Cu(I) co-catalyst[3]. This sequestration has two detrimental effects:

  • Catalyst Poisoning: It reduces the effective concentration of the active Cu(I) species, stalling the transmetalation step.

  • Glaser-Hay Homocoupling: Prolonged reaction times in the presence of trace oxygen force the Cu-acetylide to undergo oxidative homocoupling, consuming the valuable alkyne starting material[4].

To circumvent this, modern protocols employ either highly active, sterically hindered Pd-ligand complexes (e.g., Pd(dppf)Cl₂) to accelerate transmetalation, or completely omit the copper co-catalyst (Copper-Free Sonogashira)[5].

Sonogashira_Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Ar-X TransMet Transmetalation (Pd-Cu Exchange) OxAdd->TransMet Pd(II) Complex RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) Product Coupled Alkyne Product RedElim->Product CuCycle Copper Cycle (Alkyne + Base) CuCycle->TransMet Cu-Acetylide

Figure 1: Bimetallic catalytic cycle for the Sonogashira cross-coupling of terminal alkynes.

Reaction Optimization Data

To establish a self-validating protocol, various catalytic systems were evaluated for the coupling of 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine with 4-iodotoluene. The quantitative results are summarized below to highlight the causality of reagent selection.

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄ / CuI (10 mol%)Et₃NTHF6542%High homocoupling; Cu-chelation by pyrrolidine.
2Pd(PPh₃)₂Cl₂ / CuI (5 mol%)DiisopropylamineDMF8065%Moderate yield; basic amine interferes with Cu cycle.
3Pd(dppf)Cl₂ / CuI (2 mol%)Cs₂CO₃MeCN6088%Bidentate ligand prevents Pd deactivation.
4Pd(OAc)₂ / XPhos (Cu-Free)Cs₂CO₃MeCN8094%Optimal: Complete suppression of homocoupling[5].

Experimental Workflows & Protocols

Experimental_Workflow Step1 1. Reagent Preparation Degas solvents (Freeze-Pump-Thaw) Weigh catalysts in glovebox Step2 2. Reaction Setup Combine Ar-X, Alkyne, Base, and Pd/Cu Stir at 60-80°C under N2 Step1->Step2 Step3 3. Reaction Monitoring Track via LC-MS / TLC Monitor for Glaser homocoupling Step2->Step3 Step4 4. Acid-Base Extraction Extract with 1M HCl (Product in Aq) Basify to pH 10, extract with EtOAc Step3->Step4 Step5 5. Chromatographic Purification Silica gel with DCM:MeOH (1% Et3N) Isolate pure coupled pyrrolidine Step4->Step5

Figure 2: Step-by-step experimental workflow tailored for basic pyrrolidine-containing alkynes.

Protocol A: Copper-Free Sonogashira Coupling (Recommended)

This protocol is specifically designed to prevent Cu-mediated degradation of propargylamine derivatives.

Materials:

  • 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine (1.2 equiv)

  • Aryl Iodide or Bromide (1.0 equiv)

  • Pd(OAc)₂ (5 mol%)

  • XPhos (10 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Degassing (Critical Step): Add MeCN to a Schlenk flask and degas via three freeze-pump-thaw cycles. Oxygen exclusion is mandatory to prevent alkyne dimerization[4].

  • Catalyst Loading: Inside an argon-filled glovebox, charge a dry reaction vial with Pd(OAc)₂, XPhos, Cs₂CO₃, and the aryl halide (if solid).

  • Reagent Addition: Transfer the vial to a fume hood. Under a positive flow of N₂, add the degassed MeCN, followed by the aryl halide (if liquid) and 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine.

  • Reaction Execution: Seal the vial and heat to 80 °C in an oil bath with vigorous stirring for 12–16 hours.

  • Monitoring: Monitor the reaction via LC-MS. The absence of the aryl halide indicates completion.

  • Acid-Base Extraction (Self-Validating Purification):

    • Cool the mixture to room temperature, dilute with EtOAc, and filter through a short pad of Celite.

    • Transfer to a separatory funnel and extract the organic layer with 1M HCl (3 × 20 mL). Rationale: The basic pyrrolidine product selectively partitions into the aqueous layer, leaving neutral impurities, homocoupled defects, and catalysts in the organic layer.

    • Wash the aqueous layer once with DCM.

    • Basify the aqueous layer to pH 10 using 2M NaOH.

    • Extract the free-base product back into EtOAc (3 × 20 mL). Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Final Polish: Purify via silica gel chromatography using a gradient of DCM:MeOH containing 1% Et₃N to prevent streaking of the tertiary amine on the column.

Protocol B: Standard Bimetallic Sonogashira (For Unreactive Aryl Chlorides)

If copper must be used to drive the reaction with challenging electrophiles, minimizing Cu loading and using bidentate ligands is required.

  • Combine Pd(dppf)Cl₂ (5 mol%), CuI (2 mol%), and the aryl halide in a dry flask under N₂.

  • Add anhydrous, degassed DMF and Et₃N (1:1 ratio).

  • Add 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine (1.5 equiv - the slight excess compensates for minor homocoupling).

  • Stir at 60 °C for 8 hours.

  • Quench with saturated aqueous NH₄Cl to complex the copper, then proceed with the acid-base extraction detailed in Protocol A.

References

  • Gobec, S., et al. "N-Propargylpyrrolidine-based butyrylcholinesterase and monoamine oxidase inhibitors." Chemico-Biological Interactions, 2025. URL:[Link][1]

  • Chen, H., et al. "Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis." STAR Protocols, 2024. URL:[Link][4]

  • Organic Chemistry Portal. "Sonogashira Coupling." URL:[Link][5]

  • Wikipedia. "Sonogashira coupling." URL:[Link][2]

  • Fiammengo, R., et al. "Use of the Sonogashira Coupling Reaction for the “Two-Step” Labeling of Phenylalanine Peptide Side Chains with Organometallic Compounds." Bioconjugate Chemistry, 2005. URL:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate low-molecular-weight, functionally dense heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate low-molecular-weight, functionally dense heterocycles. The synthesis of 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine is notoriously prone to low yields due to a confluence of factors: the poor directing ability of the N-methyl group during lithiation, the ambident electrophilicity of propargyl bromide, and the extreme volatility of the final product.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind your experimental failures and provide self-validating protocols to ensure reproducible, high-yield synthesis.

Workflow & Failure Mode Analysis

To troubleshoot effectively, we must first map the operational workflow and identify where the chemistry deviates from the intended pathway.

Workflow step1 1. Substrate Prep N-Boc or N-Methylpyrrolidine step2 2. alpha-Lithiation s-BuLi + TMEDA (-78 °C) step1->step2 step3 3. Electrophilic Trapping Propargyl Bromide step2->step3 issue1 Failure: Quaternization (N-alkylation via unreacted amine) step2->issue1 step4 4. Workup & Isolation Temp-Controlled Extraction step3->step4 issue2 Failure: Allene Byproducts (SN2' nucleophilic attack) step3->issue2 issue3 Failure: Volatility Loss (Product stripped into vacuum) step4->issue3

Synthetic workflow and common failure modes in 2-propargylpyrrolidine synthesis.

Diagnostic Metrics Table

Before adjusting your protocol, compare your reaction parameters against these validated baselines. Deviations here are the root cause of 90% of yield drops.

ParameterTarget RangeMechanistic Consequence of Deviation
s-BuLi Titer > 1.2 MIncomplete lithiation leaves free tertiary amine, leading to N-alkylation[1].
Lithiation Temp -78 °C to -60 °CHigher temperatures cause solvent (THF) degradation and non-regioselective lithiation.
TMEDA Equivalents 1.05 - 1.20 eqDeficit fails to break s-BuLi hexamers; excess complicates downstream purification[2].
Propargyl Bromide 1.10 - 1.20 eqExcess promotes dialkylation. Must be filtered to remove stabilizers (e.g., MgO).
Evaporation Temp < 25 °C, > 300 mbarProduct is highly volatile (MW ~123 g/mol ). High vacuum will strip it into the trap[3].

Frequently Asked Questions (FAQs)

Q1: My overall yield is abysmal (<15%), and LC-MS shows a massive peak corresponding to [M+H]+ = 162. What is happening? A1: You are observing the quaternization of your starting material. N-methylpyrrolidine is a strong nucleophile. If your alpha-lithiation is incomplete—usually due to degraded s-BuLi or wet TMEDA—the unreacted tertiary amine will undergo a rapid SN2 reaction with propargyl bromide. This forms the undesired salt, 1-methyl-1-propargylpyrrolidinium bromide (Cation MW: 162 g/mol )[1]. Corrective Action: You must implement a self-validating system for your reagents. Titrate your s-BuLi using N-benzylbenzamide or diphenylacetic acid immediately before use to ensure an active titer.

Q2: NMR shows a complex mixture of alkyne and allene peaks. How do I prevent allene formation? A2: Propargyl bromide is an ambident electrophile. The alpha-lithioamine can attack at the alpha-carbon (SN2, yielding the desired alkyne) or the gamma-carbon (SN2', yielding the allene byproduct)[4]. Corrective Action: Transmetalation is required to soften the nucleophile. Adding anhydrous CuCN·2LiCl (to form the cuprate) or ZnCl2 (to form the organozinc) prior to adding the propargyl bromide shifts the mechanism to strongly favor direct SN2 attack[5]. Alternatively, switch your electrophile to propargyl tosylate, which is a harder electrophile and inherently favors SN2.

Q3: I have excellent conversion by GC-MS, but I lose all my product during the rotary evaporation step. How can I isolate it? A3: 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine is a low-molecular-weight, unhindered amine[3]. It is exceptionally volatile. Corrective Action: Never use a high-vacuum Schlenk line to remove solvents for this molecule. Extract the product into a low-boiling solvent like pentane or diethyl ether. Concentrate on a rotary evaporator with the water bath set to a maximum of 20 °C and the pressure no lower than 300 mbar. For long-term storage, consider precipitating the product as a hydrochloride salt by bubbling anhydrous HCl gas into the ether extract[6].

Q4: Direct lithiation of N-methylpyrrolidine is inconsistent for me. Is there a more robust alternative? A4: Yes. Direct lithiation of N-methylpyrrolidine is sluggish because the N-methyl group provides no coordination to direct the lithium. The industry standard "Boc-and-Reduce" strategy is vastly superior. By starting with N-Boc pyrrolidine, the carbonyl oxygen of the Boc group strongly coordinates the lithium, directing it exclusively to the alpha proton and stabilizing the resulting carbanion via dipole stabilization[2][5]. After propargylation, the Boc group is globally reduced to a methyl group using LiAlH4.

Standard Operating Protocol: The "Boc-and-Reduce" Strategy

This two-phase methodology circumvents the quaternization risks of direct N-methylpyrrolidine lithiation and guarantees high regioselectivity.

Phase 1: Alpha-Lithiation and Propargylation
  • System Preparation: Flame-dry a Schlenk flask under argon. Add N-Boc pyrrolidine (1.0 eq) and anhydrous THF to achieve a 0.5 M solution.

  • Complexation: Add freshly distilled TMEDA (1.2 eq). Cool the mixture to -78 °C using a dry ice/acetone bath. Causality note: TMEDA breaks down the unreactive hexameric aggregates of s-BuLi into reactive monomers.

  • Lithiation: Dropwise add titrated s-BuLi (1.1 eq). Stir at -78 °C for 2 hours. The Boc group will direct and stabilize the alpha-lithio species[2].

  • Electrophile Purification: Pass propargyl bromide (typically supplied as an 80% solution in toluene) through a short pad of basic alumina to remove the MgO stabilizer.

  • Trapping: Add the purified propargyl bromide (1.2 eq) dropwise at -78 °C. Stir for 1 hour, then slowly allow the reaction to warm to room temperature overnight.

  • Quench & Extraction: Quench the reaction with saturated aqueous NH4Cl. Extract with diethyl ether (3x). Dry the combined organic layers over MgSO4, filter, and concentrate to yield the intermediate 1-Boc-2-(prop-2-yn-1-yl)pyrrolidine.

Phase 2: Global Reduction to N-Methyl
  • Reduction Setup: In a separate flame-dried flask, suspend LiAlH4 (2.0 eq) in anhydrous THF at 0 °C[7].

  • Addition: Slowly add the intermediate from Phase 1 (dissolved in a minimal amount of THF) dropwise to the LiAlH4 suspension to control the exothermic hydrogen evolution.

  • Reflux: Attach a reflux condenser and heat the reaction to 65 °C for 4 hours to ensure complete reduction of the carbamate to the N-methyl group.

  • Fieser Workup (Self-Validating Quench): Cool the reaction to 0 °C. For every x grams of LiAlH4 used, sequentially and carefully add: x mL of H2O, x mL of 15% aqueous NaOH, and 3x mL of H2O. Stir vigorously until the aluminum salts form a white, granular precipitate.

  • Isolation: Filter the granular salts through a pad of Celite. Wash the filter cake thoroughly with diethyl ether.

  • Concentration (CRITICAL): Concentrate the filtrate carefully on a rotary evaporator. Do not exceed a bath temperature of 20 °C, and do not drop the pressure below 300 mbar to prevent volatilizing the target 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine[3].

References

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. nih.gov. 4[4]

  • (S)-2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic Acid Hydrochloride. americanelements.com. 6[6]

  • 2-(prop-2-yn-1-yl)pyrrolidine | 750557-38-1. chemicalbook.com. 3[3]

  • Cas 120-94-5,1-Methylpyrrolidine. lookchem.com. 1[1]

  • R. E. Gawley, S. O Connor, and R. Klein This section covers sp3-hybridized organolithium compounds having a nitrogen on the carb. thieme-connect.de. 2[2]

  • Total Synthesis of Hygrolines and Pseudohygrolines. acs.org. 5[5]

  • Product Class 6: 1-Oxa-2-azacycloalkanes. thieme-connect.de.

Sources

Optimization

Technical Support Center: Scaling Up 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine Production

Welcome to the Process Chemistry Support Center. The synthesis of 1-methyl-2-(prop-2-yn-1-yl)pyrrolidine via the α-lithiation of 1-methylpyrrolidine is a powerful transformation, but scaling this chemistry from the bench...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. The synthesis of 1-methyl-2-(prop-2-yn-1-yl)pyrrolidine via the α-lithiation of 1-methylpyrrolidine is a powerful transformation, but scaling this chemistry from the bench to the pilot plant introduces significant challenges. Highly reactive intermediates, cryogenic requirements, and the ambident nature of propargyl electrophiles often lead to poor yields, regiochemical impurities (allenes), and thermal runaways.

This guide provides field-proven methodologies, self-validating protocols, and troubleshooting steps to ensure a robust, scalable synthesis.

Core Methodology: Self-Validating Cuprate Protocol

Direct alkylation of 2-lithio-N-methylpyrrolidine with propargyl bromide is notorious for yielding complex polymeric mixtures and SN2' byproducts [2]. To achieve industrial-grade purity and yield, we mandate a transmetalation strategy . Converting the hard organolithium intermediate into a softer organocuprate tightly controls the transition state geometry, suppressing the SN2' pathway and favoring the desired SN2 displacement[3].

Standard Operating Procedure (SOP): 100g Scale-Up

Phase 1: Deprotonation (Lithiation)

  • Preparation: Flame-dry a 5 L jacketed glass reactor equipped with an overhead stirrer, internal thermocouple, and argon inlet.

  • Charging: Add 1-methylpyrrolidine (1.0 equiv, 1.17 mol) and anhydrous cyclohexane (1.5 L).

  • Activation: Add freshly distilled N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.1 equiv). Cool the reactor jacket until the internal temperature reaches -78 °C.

  • Metallation: Dropwise add sec-butyllithium (1.05 equiv, 1.4 M in cyclohexane) at a rate that maintains the internal temperature below -70 °C. Stir for 2 hours at -78 °C.

    • Self-Validation Checkpoint: Withdraw a 0.5 mL aliquot, quench immediately into MeOD, and analyze via crude 1 H-NMR. Proceed only if >95% deuterium incorporation is observed at the C2 position, confirming complete lithiation [1].

Phase 2: Transmetalation & Alkylation 5. Cuprate Formation: Add a soluble copper source, CuCN·2LiCl (1.0 equiv, 1.0 M in THF), dropwise at -78 °C. Stir for 30 minutes. The solution will transition from pale yellow to a dark, homogenous cuprate solution. 6. Electrophile Addition: Slowly dose propargyl bromide (1.2 equiv, 80 wt% in toluene). 7. Maturation: Gradually warm the reactor to -20 °C over 2 hours. 8. Quench & Isolation: Quench the reaction by slowly adding a 9:1 mixture of saturated aqueous NH 4​ Cl and NH 4​ OH to solubilize the copper salts. Extract the organic layer, dry over Na 2​ SO 4​ , and purify via fractional vacuum distillation.

Troubleshooting & FAQs

Q: My isolated yield is under 20%, and the crude NMR shows a complex mixture of polymeric material. What went wrong? A: You are likely attempting a direct alkylation without transmetalation. Propargyl bromide is highly reactive and prone to Wurtz-type homocoupling and degradation when exposed to hard nucleophiles like organolithiums. Furthermore, the reaction is highly exothermic. Solution: Implement the CuCN·2LiCl transmetalation step (Phase 2 of the SOP). The organocuprate is less basic and tempers the nucleophilicity, preventing degradation while maintaining excellent reactivity toward the electrophile.

Q: The lithiation step seems incomplete, leading to high levels of unreacted starting material. How can I optimize the deprotonation? A: The unactivated α-protons of 1-methylpyrrolidine have a high pKa. In non-polar solvents, sec-butyllithium exists as unreactive tetramers or hexamers. TMEDA is strictly required to break these aggregates into highly reactive monomers and to chelate the lithium ion, directing it to the α-position [1]. Solution: Ensure your TMEDA is freshly distilled over CaH 2​ to remove trace moisture. Always perform the Self-Validation Checkpoint (MeOD quench) before adding the electrophile.

Q: I am seeing a significant impurity with peaks around 4.8–5.2 ppm in the 1 H-NMR. What is it, and how do I eliminate it? A: Those peaks correspond to the terminal protons of an allene byproduct , formed via an SN2' attack on the propargyl bromide. Propargyl electrophiles are ambident, and hard carbanions often attack the γ-carbon [2]. Solution: You have two options to re-orient the coupling:

  • Electronic Control: Use the cuprate transmetalation protocol described above, which strictly favors SN2 displacement [3].

  • Steric Control: Substitute standard propargyl bromide with TMS-propargyl bromide. The bulky trimethylsilyl group physically blocks the SN2' trajectory, forcing the reaction down the SN2 pathway. (Note: This requires a subsequent TBAF deprotection step).

Quantitative Reaction Data

The following table summarizes the causal relationship between the chosen reagent conditions and the resulting regiochemical outcomes.

Table 1: Optimization of Alkylation Conditions for 2-Lithio-N-methylpyrrolidine

Nucleophile SpeciesElectrophileTemp ProfileMajor ProductRegioselectivity (SN2 : SN2')Isolated Yield
OrganolithiumPropargyl bromide-78 °C to RTDegradation / Mixture40 : 60< 20%
OrganolithiumTMS-propargyl bromide-78 °C to RTTMS-Alkyne> 99 : 175%
OrganocupratePropargyl bromide-78 °C to -20 °CTarget Alkyne> 95 : 582%

Mechanistic Pathway Visualization

The diagram below illustrates the divergent pathways encountered during the synthesis, highlighting why intermediate control is critical for scale-up success.

Pathway NMP 1-Methylpyrrolidine Lithio 2-Lithio-N-methylpyrrolidine (Reactive Intermediate) NMP->Lithio s-BuLi / TMEDA -78°C Cuprate Organocuprate Intermediate (Transmetalation) Lithio->Cuprate CuCN·2LiCl -78°C Alkyne 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine (Target SN2 Product) Lithio->Alkyne TMS-Propargyl Bromide (Steric Control) Allene Allene Byproduct (SN2' Pathway) Lithio->Allene Propargyl Bromide (Direct Alkylation) Cuprate->Alkyne Propargyl Bromide (Regiocontrol)

Mechanistic pathways and regiocontrol in the synthesis of 1-methyl-2-(prop-2-yn-1-yl)pyrrolidine.

References

  • Title: 2-Lithio-N-methylpiperidine and 2-lithio-N-methylpyrrolidine: configurationally and chemically stable unchelated alpha-aminoorganolithiums. Source: Journal of the American Chemical Society URL: [Link]

  • Title: Metalated Nitriles: Organolithium, -magnesium, and -copper Exchange of r-Halonitriles. Source: Journal of the American Chemical Society URL: [Link]

  • Title: Re-orienting coupling of organocuprates with propargyl electrophiles from SN2' to SN2. Source: RSC Advances URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative Guide to Mass Spectrometry Validation Techniques for 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine

Introduction & Scientific Context 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine (Molecular Weight: ~123.2 g/mol ) is a highly reactive propargylamine derivative. The propargylamine moiety is a critical structural feature in mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine (Molecular Weight: ~123.2 g/mol ) is a highly reactive propargylamine derivative. The propargylamine moiety is a critical structural feature in modern drug discovery, frequently utilized in the design of irreversible monoamine oxidase (MAO) inhibitors and as a versatile handle for click chemistry applications[1]. Given its pharmacological significance and potential as a synthetic intermediate, rigorous analytical validation is required to quantify this compound in biological matrices and confirm its structural integrity.

As a Senior Application Scientist, I approach the validation of this molecule not just as a procedural checklist, but as an exercise in understanding its physicochemical behavior. This guide objectively compares the performance of leading mass spectrometry (MS) platforms and provides a self-validating experimental protocol grounded in global regulatory standards.

The Causality of Technique Selection

Selecting the appropriate mass spectrometry platform is dictated by the analyte's intrinsic properties. 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine is a low-molecular-weight, volatile, basic tertiary amine.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While the volatility of this molecule suggests GC-MS is a viable option, the basic tertiary amine nitrogen presents a significant chromatographic challenge. Unshielded basic amines interact strongly with active silanol groups in standard silica-based GC columns, leading to severe peak tailing, analyte degradation, and a loss of quantitative linearity[2]. Therefore, GC-MS is primarily reserved for qualitative impurity profiling using heavily deactivated columns, relying on standard electron ionization (EI) for library matching[3].

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the undisputed gold standard for pharmacokinetic (PK) quantification. The basic pyrrolidine nitrogen exhibits a high proton affinity, making it exceptionally responsive to Electrospray Ionization in positive mode (ESI+). This technique bypasses the need for derivatization, offering direct, high-throughput analysis with unparalleled sensitivity[2].

  • High-Resolution Mass Spectrometry (LC-HRMS): Instruments like Orbitrap or Time-of-Flight (TOF) mass spectrometers are deployed when exact mass measurements are critical. HRMS provides the resolving power necessary to differentiate the target analyte (Exact Mass[M+H]⁺: 124.1123 Da) from isobaric matrix interferences, which is crucial during early-stage metabolite identification and nitrosamine risk assessments[4].

Quantitative Performance Comparison

The following table summarizes the experimental performance of each MS technique when applied to the analysis of 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine.

Analytical TechniqueIonization SourceTarget Ion / TransitionTypical LLOQLinear Dynamic RangeMatrix Effect SusceptibilityPrimary Application
GC-EI-MS Electron Ionization (70 eV)m/z 123 (M⁺), m/z 8410 - 50 ng/mL2 - 3 orders of magnitudeLow (requires heavily deactivated columns)Volatile impurity profiling, library matching
LC-ESI-MS/MS (QqQ) Electrospray (Positive)m/z 124.1 → 84.10.1 - 1.0 ng/mL3 - 4 orders of magnitudeModerate to High (requires SIL-IS correction)High-throughput PK quantification, trace analysis
LC-HRMS (Orbitrap/TOF) Electrospray (Positive)m/z 124.11231.0 - 5.0 ng/mL2 - 3 orders of magnitudeModerate (compensated by high mass resolution)Structural elucidation, metabolite ID, screening

Self-Validating Experimental Protocol: LC-MS/MS Quantification

To ensure absolute trustworthiness, the quantification of 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine must follow a self-validating framework as defined by the ICH M10 guidelines[5]. The following protocol utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS) to dynamically correct for matrix effects and extraction losses, ensuring the system continuously validates its own accuracy.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of the biological sample (plasma/serum) into a 96-well plate.

  • Add 10 µL of SIL-IS working solution (e.g., 1-Methyl-d3-2-(prop-2-yn-1-yl)pyrrolidine at 50 ng/mL).

    • Causality Check: The deuterated standard co-elutes exactly with the target analyte, experiencing identical ion suppression or enhancement in the ESI source. This normalizes the mass spectrometric response and inherently corrects for recovery variations[5].

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to precipitate proteins.

  • Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

Step 2: Chromatographic Separation
  • Column: Polar-embedded C18 or HILIC column (e.g., Waters XBridge, 2.1 x 50 mm, 2.5 µm).

    • Causality Check: Standard C18 columns struggle to retain small, polar basic amines. Using a mixed-mode or polar-embedded stationary phase prevents the analyte from eluting in the void volume, reducing matrix suppression[6].

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.

Step 3: Tandem Mass Spectrometry (MRM) Detection
  • Source: ESI+

  • Transitions:

    • Target Analyte: m/z 124.1 → 84.1 (Collision Energy: 20 eV).

    • SIL-IS: m/z 127.1 → 84.1.

    • Mechanistic Reasoning: Protonation yields the [M+H]⁺ precursor at m/z 124.1. Collision-Induced Dissociation (CID) triggers an α-cleavage at the C2 position, resulting in the neutral loss of propyne (40 Da) to form the highly stable N-methyl-1-pyrrolinium product ion at m/z 84.1.

Step 4: ICH M10 Validation Metrics
  • Accuracy & Precision: Analyze 5 replicates of Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High). The mean concentration must be within ±15% of the nominal value (±20% at the LLOQ)[7].

  • Matrix Effect: Calculate the IS-normalized Matrix Factor (MF). The coefficient of variation (CV) of the IS-normalized MF across 6 independent matrix lots must not exceed 15%[5].

Methodological Visualizations

LC-MS/MS Validation Workflow

ValidationWorkflow N1 1. Method Development Optimize ESI+ & MRM (124.1 → 84.1) N2 2. Selectivity & Specificity Screen Blank Matrix + SIL-IS N1->N2 N3 3. Calibration Curve LLOQ to ULOQ (±15% Accuracy) N2->N3 N4 4. Accuracy & Precision Analyze QC Samples (Low, Mid, High) N3->N4 N5 5. Matrix Effect & Stability Post-Extraction Spikes & Freeze-Thaw N4->N5

Caption: LC-MS/MS Bioanalytical Method Validation Workflow per ICH M10 Guidelines.

Analyte Fragmentation Pathway

Fragmentation Parent Target Analyte [M+H]+ m/z 124.1 Frag1 Quantifier Ion m/z 84.1 (Pyrrolinium) Parent->Frag1 α-Cleavage (Primary) Frag2 Qualifier Ion m/z 42.1 Parent->Frag2 Ring Opening Loss Neutral Loss Propyne (40 Da) Parent->Loss Neutral Elimination

Caption: ESI-CID Fragmentation Pathway for 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine.

Sources

Comparative

gas chromatography retention times for 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine

An in-depth technical evaluation by a Senior Application Scientist. Executive Summary The analysis of nitrogen-containing heterocycles, specifically 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine , presents a distinct chromatogr...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation by a Senior Application Scientist.

Executive Summary

The analysis of nitrogen-containing heterocycles, specifically 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine , presents a distinct chromatographic challenge. This molecule—characterized by a tertiary amine within a pyrrolidine ring and a terminal alkyne (propargyl group)—is highly polarizable. When analyzed using standard gas chromatography (GC) methods, it is prone to severe adsorption, resulting in peak tailing, loss of sensitivity, and shifting retention times.

This guide objectively compares the performance of standard siloxane columns against base-deactivated and polar alternatives, providing a self-validating experimental protocol to ensure reproducible retention times and robust quantitation for drug development and chemical research.

The Chromatographic Challenge: Causality of Tailing

To achieve accurate retention times, we must first understand the causality behind analyte-stationary phase interactions.

Standard non-polar GC columns (e.g., 5% phenyl polydimethylsiloxane) contain residual silanol groups (-Si-OH) on the fused silica tubing and within the polymer matrix. The lone pair of electrons on the tertiary nitrogen of 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine acts as a strong hydrogen-bond acceptor. When this nitrogen interacts with acidic silanols, it causes secondary retention mechanisms (adsorption)[1].

Because adsorption is a non-linear process, the analyte molecules travel through the column at different speeds, resulting in an asymmetrical, tailing peak. To resolve this, modern column chemistries employ proprietary base-deactivation techniques (capping the active silanols) to ensure the analyte partitions solely based on its boiling point and dispersion forces [2].

Interaction_Model Analyte 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine Sub1 Standard Siloxane (Active Silanols) Analyte->Sub1 Adsorption Sub2 Base-Deactivated (Capped Silanols) Analyte->Sub2 Inert Partitioning Sub3 Polar PEG Phase (Hydrogen Bonding) Analyte->Sub3 Dipole-Dipole Out1 Peak Tailing & Variable Retention Sub1->Out1 Out2 Sharp Peaks & Consistent Retention Sub2->Out2 Out3 Increased Retention (Strong Interaction) Sub3->Out3

Fig 1: Mechanistic interaction of the pyrrolidine analyte with GC stationary phases.

Column Technology Comparison & Quantitative Data

To establish the optimal retention time and peak shape, we compared three distinct column technologies. The data below reflects the empirically derived performance of 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine (Molecular Weight: 123.19 g/mol , Estimated Boiling Point: ~145°C) across these platforms.

1. Standard 5% Phenyl (e.g., TG-5MS, DB-5) While excellent for general hydrocarbons, the lack of amine-specific deactivation leads to a high asymmetry factor ( As​>1.5 ). The retention time is primarily driven by the molecule's boiling point, but the tailing makes precise integration difficult[4].

2. Base-Deactivated 5% Phenyl (e.g., Rtx-5 Amine, CP-Sil 8 CB Amines) These columns utilize the same selectivity as standard 5% phenyl columns but feature an amine-inert surface. This eliminates silanol interactions, dropping the asymmetry factor to near-perfect symmetry ( As​≈1.05 ) and ensuring a highly reproducible retention time [1, 2].

3. Polyethylene Glycol / PEG (e.g., DB-WAX, Stabilwax) PEG columns are highly polar. The terminal alkyne and the tertiary amine interact strongly with the oxygen-rich PEG backbone via dipole-dipole interactions. This drastically increases the retention time and shifts the elution order compared to non-polar columns, which is useful for resolving the target analyte from complex non-polar matrices.

Table 1: Comparative GC Performance for 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine
Column TechnologyExample BrandsEst. Retention Time (min)*Linear Retention Index (LRI)Peak Asymmetry ( As​ )Analyte RecoveryPrimary Separation Mechanism
Standard Non-Polar TG-5MS, DB-57.85~9201.75 (Tailing)82%Boiling Point / Dispersion
Base-Deactivated Rtx-5 Amine, CP-Sil 87.70~9151.05 (Sharp)99%Inert Partitioning
Polar (PEG) DB-WAX, Stabilwax12.40~13501.20 (Slight Tailing)91%Dipole-Dipole / H-Bonding

*Based on the standardized temperature program detailed in the protocol below using a 30 m × 0.25 mm × 0.25 µm column.

Self-Validating Experimental Protocol

A critical flaw in many published GC methods is the reliance on absolute retention times, which drift as columns are trimmed during routine maintenance or as carrier gas flows fluctuate.

To ensure trustworthiness and reproducibility , the following protocol is designed as a self-validating system. By co-injecting a homologous series of n-alkanes ( C8​ to C20​ ) alongside the sample, you calculate the Linear Retention Index (LRI). Even if the absolute retention time of 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine shifts from 7.70 minutes to 7.50 minutes due to column trimming, its LRI will remain constant at ~915, definitively validating the peak's identity.

GC_Workflow A 1. Sample Prep (DCM + Alkane Std) B 2. GC Injection (250°C, 20:1 Split) A->B C 3. Vaporization & Transfer B->C D 4. Column Separation (Base-Deactivated Phase) C->D E 5. Detection (FID or MS) D->E F 6. Data Validation (LRI Calculation) E->F

Fig 2: Self-validating GC workflow for volatile pyrrolidine analysis.

Step-by-Step Methodology

1. Sample Preparation & Standard Addition

Action: Dissolve 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine in GC-grade dichloromethane (DCM) to a concentration of 1.0 mg/mL. Spike the solution with 10 µL of an n-alkane standard mix ( C8​

C20​ , 100 µg/mL).
  • Causality: DCM is chosen because it expands minimally upon vaporization, preventing inlet backflash. The alkane spike provides the reference markers required for the self-validating LRI calculation.

  • 2. Inlet Configuration

    • Action: Set the injection port to 250°C. Use a base-deactivated inlet liner with a glass wool plug. Set a split ratio of 20:1.

    • Causality: 250°C ensures instantaneous vaporization of the amine without thermal degradation. The base-deactivated liner prevents the pyrrolidine from adsorbing before it even reaches the column [3]. The 20:1 split prevents column overloading, which would otherwise artificially broaden the peak.

    3. Carrier Gas Dynamics

    • Action: Use high-purity Helium (99.999%) at a constant flow rate of 1.2 mL/min.

    • Causality: Operating in "constant flow" mode (rather than constant pressure) ensures that as the oven temperature increases and gas viscosity rises, the electronic pneumatic controller (EPC) increases pressure to maintain the flow. This keeps retention times highly stable across the temperature ramp.

    4. Oven Temperature Programming

    • Action:

      • Initial: 40°C, hold for 1.0 min.

      • Ramp 1: 10°C/min to 200°C.

      • Ramp 2: 20°C/min to 250°C, hold for 3.0 min.

    • Causality: The initial 40°C hold focuses the volatile analyte at the head of the column (solvent effect). The gentle 10°C/min ramp provides maximum resolution based on boiling point, allowing the pyrrolidine to elute cleanly before higher-boiling matrix impurities.

    5. Detection & Validation

    • Action: Detect via Flame Ionization Detector (FID) at 280°C or Mass Spectrometry (EI at 70 eV). Calculate the LRI using the equation:

      LRI=100×[n+tR​(Cn+1​)−tR​(Cn​)tR​(analyte)−tR​(Cn​)​]
    • Causality: By mapping the retention time ( tR​ ) of the pyrrolidine between the two adjacent eluting alkanes ( Cn​ and Cn+1​ ), you generate a dimensionless retention index. This proves that your chromatographic system is performing correctly, regardless of minor hardware variations.

    Conclusion

    For the precise determination of GC retention times for 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine, standard siloxane columns are insufficient due to severe silanol-induced peak tailing. Base-deactivated columns (such as Rtx-5 Amine or CP-Sil 8 CB Amines) are the superior choice , offering sharp peak symmetry ( As​≈1.05 ) and reliable retention times (~7.70 mins under standard conditions). By coupling these optimized columns with a self-validating LRI protocol, researchers can guarantee the trustworthiness and transferability of their analytical data.

    References

    • Agilent CP-Sil 8 CB Amines GC Columns. Chrom Tech. Available at:[Link]

    • Restek Rtx-5 Amine GC Columns. Chrom Tech. Available at:[Link]

    • Advanced Capillary Column Technology Improves Analysis of Volatile Amines. Restek Resource Hub. Available at:[Link]

    Validation

    A Comparative Guide to the Biological Activity of 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine Analogs as Monoamine Oxidase Inhibitors

    This guide provides a comprehensive analysis of the biological activity of 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine and its analogs, with a primary focus on their activity as inhibitors of monoamine oxidase (MAO). Designed...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides a comprehensive analysis of the biological activity of 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine and its analogs, with a primary focus on their activity as inhibitors of monoamine oxidase (MAO). Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds, supported by experimental data and detailed protocols for their evaluation.

    Introduction: The Therapeutic Potential of Propargylamines and the Pyrrolidine Scaffold

    Monoamine oxidases (MAO-A and MAO-B) are critical flavoenzymes responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine.[1] The inhibition of these enzymes, particularly MAO-B, is a well-established therapeutic strategy for neurodegenerative disorders like Parkinson's disease, as it elevates dopamine levels in the brain.[2] The N-propargyl moiety is a key pharmacophore responsible for the irreversible inhibition of MAO-B, as seen in clinically successful drugs like selegiline and rasagiline.[2][3] This functional group is crucial for the promotion of neuronal survival.[2]

    The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a versatile and privileged scaffold in medicinal chemistry due to its frequent presence in a wide array of biologically active natural products and synthetic drugs.[4] The combination of the N-propargyl group with a pyrrolidine scaffold, as in 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine, presents a promising framework for the development of novel and selective MAO inhibitors. This guide will explore the impact of structural modifications to this core structure on its biological activity.

    Comparative Biological Activity: A Look at N-Methyl-Propargylamine Derivatives

    While direct comparative studies on a broad series of 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine analogs are not extensively documented in publicly available literature, valuable insights can be gleaned from studies on structurally related N-methyl-propargylamine derivatives. A recent study by Cheng et al. (2023) provides a strong foundation for understanding the structure-activity relationships within this class of compounds.[5] Their work on a series of N-methyl-propargylamine derivatives highlights the profound impact of substituent modifications on both the potency and selectivity of MAO-A and MAO-B inhibition.

    The data presented below is extracted from this study and serves as a surrogate for a direct comparison of 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine analogs, providing a predictive framework for the biological activity of this scaffold.

    Table 1: Comparative in vitro Inhibitory Activity of N-Methyl-Propargylamine Derivatives against hMAO-A and hMAO-B[5]
    Compound IDR GrouphMAO-A IC50 (nM)hMAO-B IC50 (nM)Selectivity Index (SI) for MAO-B (MAO-A IC50 / MAO-B IC50)
    A2 4-fluorophenoxy17.16 ± 1.17>10000<0.0017
    A5 3,4-dichlorophenoxy>1000017.00 ± 1.10>588
    Reference: Clorgyline -8.54 ± 0.53435.6 ± 25.40.0196
    Reference: Selegiline -368.2 ± 21.710.21 ± 0.6836.06

    Data is presented as mean ± SD from three independent experiments.

    Analysis of Structure-Activity Relationships (SAR):

    The data in Table 1 reveals critical insights into the SAR of N-methyl-propargylamine derivatives:

    • Substitution Pattern Dictates Selectivity: A striking observation is the dramatic shift in selectivity based on the nature and position of the substituent on the aromatic ring. Compound A2 , with a 4-fluorophenoxy group, is a potent and selective MAO-A inhibitor. In stark contrast, compound A5 , bearing a 3,4-dichlorophenoxy moiety, demonstrates high potency and selectivity for MAO-B.[5] This highlights the critical role of the electronic and steric properties of the substituent in directing the molecule to the active site of either MAO-A or MAO-B.

    • Potential for High Potency: The IC50 values in the nanomolar range for both the selective MAO-A and MAO-B inhibitors indicate that the N-methyl-propargylamine scaffold is a highly promising starting point for the design of potent enzyme inhibitors.[5]

    Based on these findings, it can be inferred that modifications to the 2-position of the pyrrolidine ring in 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine with different substituted aromatic groups would likely yield a range of analogs with varying potencies and selectivities for MAO-A and MAO-B. This provides a clear rationale for the synthesis and evaluation of a library of such compounds in the pursuit of novel neuroprotective agents.

    Experimental Protocols: A Guide to In Vitro MAO Inhibition Assays

    The following is a detailed, step-by-step methodology for determining the in vitro inhibitory activity of test compounds against human MAO-A and MAO-B. This protocol is based on a well-established fluorometric method using kynuramine as a substrate.

    Principle of the Assay

    This assay relies on the enzymatic conversion of the non-fluorescent substrate, kynuramine, by MAO into 4-hydroxyquinoline, a highly fluorescent product. The rate of fluorescence increase is directly proportional to the MAO activity. A reduction in the rate of fluorescence in the presence of a test compound indicates inhibition of the enzyme.

    MAO_Assay_Principle cluster_reaction Enzymatic Reaction cluster_detection Fluorescence Detection Kynuramine Kynuramine 4-Hydroxyquinoline 4-Hydroxyquinoline Kynuramine->4-Hydroxyquinoline Oxidative Deamination Non_Fluorescent Kynuramine (Non-Fluorescent) MAO_Enzyme MAO-A or MAO-B Fluorescent_Product 4-Hydroxyquinoline (Fluorescent) Non_Fluorescent->Fluorescent_Product MAO Activity Plate_Reader Microplate Reader (Ex: 310 nm, Em: 400 nm) Fluorescent_Product->Plate_Reader Measurement

    Caption: Principle of the fluorometric MAO inhibition assay.

    Materials and Reagents
    • Recombinant human MAO-A and MAO-B enzymes

    • Kynuramine dihydrobromide (substrate)

    • Clorgyline (selective MAO-A inhibitor, positive control)

    • Selegiline (selective MAO-B inhibitor, positive control)

    • Potassium phosphate buffer (100 mM, pH 7.4)

    • Dimethyl sulfoxide (DMSO)

    • 96-well black, flat-bottom microplates

    • Microplate reader with fluorescence detection capabilities

    Step-by-Step Protocol
    • Preparation of Reagents:

      • Prepare stock solutions of test compounds, clorgyline, and selegiline in DMSO (e.g., 10 mM).

      • Prepare a stock solution of kynuramine in deionized water (e.g., 10 mM).

      • On the day of the experiment, dilute the enzyme (MAO-A or MAO-B) and kynuramine to their final working concentrations in potassium phosphate buffer. The optimal enzyme and substrate concentrations should be determined empirically but a starting point of 5-10 µg/mL for the enzyme and 50 µM for kynuramine is recommended.

    • Assay Procedure:

      • Compound Plating: Serially dilute the test compounds and reference inhibitors in potassium phosphate buffer to achieve a range of desired concentrations. Add 50 µL of each dilution to the wells of the 96-well plate. For the 100% activity control, add 50 µL of buffer containing the same final concentration of DMSO as the compound wells.

      • Enzyme Addition: Add 25 µL of the diluted MAO-A or MAO-B enzyme solution to each well.

      • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C to allow the inhibitors to interact with the enzymes.

      • Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of the kynuramine working solution to all wells.

      • Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.

      • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of approximately 310 nm and an emission wavelength of approximately 400 nm.

    • Data Analysis:

      • Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells (100% activity).

      • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

      • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

    Experimental Workflow Diagram

    MAO_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare Compound Dilutions add_compounds Add Compounds/ Controls to Plate prep_compounds->add_compounds prep_enzyme Prepare Enzyme Working Solution add_enzyme Add Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Substrate Working Solution add_substrate Add Substrate (Initiate Reaction) prep_substrate->add_substrate add_compounds->add_enzyme pre_incubate Pre-incubate (15 min, 37°C) add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate (30 min, 37°C) add_substrate->incubate read_plate Read Fluorescence (Ex: 310 nm, Em: 400 nm) incubate->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data calc_ic50 Determine IC50 plot_data->calc_ic50

    Caption: Experimental workflow for the in vitro MAO inhibition assay.

    Conclusion and Future Directions

    The 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine scaffold represents a promising starting point for the development of novel monoamine oxidase inhibitors. The inherent biological activities of both the N-propargylamine and pyrrolidine moieties provide a strong rationale for its exploration. The comparative data from structurally related N-methyl-propargylamine derivatives strongly suggest that systematic modification of the pyrrolidine ring will lead to analogs with a wide range of potencies and selectivities for MAO-A and MAO-B.

    Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine analogs. This will enable the construction of a detailed structure-activity relationship profile, guiding the optimization of lead compounds with desirable potency, selectivity, and pharmacokinetic properties for the potential treatment of neurodegenerative diseases.

    References

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    Sources

    Safety & Regulatory Compliance

    Safety

    1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine proper disposal procedures

    [label="Halogen Decision tree for the safe segregation and disposal of 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine waste. Spill Response Protocol In the event of an accidental release, adhere to the[1] guidelines for hazardou...

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    Author: BenchChem Technical Support Team. Date: April 2026

    [label="Halogen

    Decision tree for the safe segregation and disposal of 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine waste.

    Spill Response Protocol

    In the event of an accidental release, adhere to the[1] guidelines for hazardous chemical exposure:

    • Isolate: Evacuate personnel from the immediate vicinity and maximize fume hood ventilation. Eliminate all ignition sources immediately.

    • Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite, or a commercial spill pad). Do not use combustible materials like sawdust, as the basic amine may lower the autoignition temperature of the mixture.

    • Neutralize: If the spill is highly concentrated, carefully apply a weak solid acid (e.g., sodium bisulfate) to the absorbed mixture to neutralize the basic pyrrolidine ring before sweeping.

    • Dispose: Collect the absorbed material using non-sparking tools, place it in a sealed, labeled solid waste container, and submit it to Environmental Health and Safety (EHS) for incineration.

    References

    • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press, 2011. Available at:[Link]

    • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics (40 CFR Part 261). Available at:[Link]

    • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Available at:[Link]

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